1-(Pyrimidin-2-yloxy)propan-2-amine
Description
1-(Pyrimidin-2-yloxy)propan-2-amine is a substituted propan-2-amine derivative featuring a pyrimidine ring linked via an oxygen atom at the 2-position. This structural motif is significant in medicinal chemistry due to pyrimidine's role as a bioisostere for phenyl groups, offering enhanced hydrogen-bonding capabilities and electronic effects. For example, pyrimidin-2-amine derivatives are frequently synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) , suggesting analogous synthetic routes for 1-(Pyrimidin-2-yloxy)propan-2-amine.
Properties
CAS No. |
167087-51-6 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-pyrimidin-2-yloxypropan-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-6(8)5-11-7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |
InChI Key |
FIROHMICWJYJLD-UHFFFAOYSA-N |
SMILES |
CC(COC1=NC=CC=N1)N |
Canonical SMILES |
CC(COC1=NC=CC=N1)N |
Synonyms |
2-Propanamine,1-(2-pyrimidinyloxy)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Propan-2-amines: Structural and Functional Diversity
Propan-2-amine derivatives exhibit diverse bioactivities depending on their aryl/heteroaryl substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Analytical Comparison of Propan-2-amine Derivatives
Pharmacological and Analytical Distinctions
- Electronic Effects : Pyrimidine’s electron-deficient ring may enhance interactions with enzymatic targets compared to phenyl or benzofuran groups .
- Regioisomer Discrimination : Fluorinated analogs (e.g., 2-FA vs. 4-FA) are distinguishable via HRMS fragment ions (e.g., 83.0292 m/z for 2-FA vs. 137.0761 m/z for 4-FA) .
- Bioactivity : Indol-substituted compounds (PAL-571) show dopamine selectivity, whereas benzofuran derivatives (5-APB) exhibit serotonergic effects .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : Substituent position (e.g., fluorine in 2-FA vs. 4-FA) profoundly impacts receptor selectivity and metabolic stability .
- Pyrimidine Advantages : Pyrimidine’s nitrogen atoms improve solubility and binding to ATP pockets in kinases, as seen in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
- Detection Challenges : Regioisomeric propan-2-amines (e.g., 2-FA vs. 4-FA) require advanced HRMS or NMR for unambiguous identification .
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